molecular formula C11H13NO4 B118089 5-Butanamido-2-hydroxybenzoic acid CAS No. 93968-81-1

5-Butanamido-2-hydroxybenzoic acid

Cat. No. B118089
CAS RN: 93968-81-1
M. Wt: 223.22 g/mol
InChI Key: WVUWWPZYZLFNQU-UHFFFAOYSA-N
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Description

5-Butanamido-2-hydroxybenzoic acid, also known as N-(5-hydroxysalicyloyl)butanamide, is a compound with the molecular formula C11H13NO4 . It is a white crystalline powder. The compound has a molecular weight of 223.22 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of an aromatic ring with a carboxyl group and a hydroxyl group attached to it . The InChI representation of the molecule is InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16) .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 223.22 g/mol, an XLogP3 of 2.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The topological polar surface area is 86.6 Ų, and the compound has a complexity of 267 .

Scientific Research Applications

Synthesis and Therapeutic Potential

2-hydroxyl-5-butyramidobenzoic acid was synthesized from 5-aminosalicylic acid and butyric acid through a process involving amidation, esterification, and hydrolysis. The synthesized compound exhibited significant therapeutic effects on mucosal damage in rats with acetic acid-induced colitis, suggesting its potential for treating inflammatory bowel diseases (Shi et al., 2009).

Environmental Impact and Degradation

Research has also focused on the environmental impact and degradation processes of parabens, which are structurally related to 5-Butanamido-2-hydroxybenzoic acid. Studies on the photodegradation of parabens indicate efficient degradation under specific conditions, suggesting pathways that might also apply to the degradation of this compound. These studies provide insights into the environmental fate of such compounds and highlight the importance of understanding their degradation mechanisms for environmental protection (Gmurek et al., 2015).

Toxicological Assessments

Toxicological assessments have been conducted on related compounds to evaluate their potential health risks. For instance, studies on butyl paraben, a compound with a similar functional group, have shown it to induce oxidative stress and affect the development of reproductive organs in animal models. These findings underscore the importance of toxicological evaluations for this compound to ensure its safe application in various fields (Kang et al., 2002; Oishi, 2002).

Antioxidant Properties

Further, compounds structurally related to this compound have been explored for their antioxidant properties, which are critical for various biomedical applications. For example, the synthesis and evaluation of new compounds bearing hydroxybenzoic acid moieties have demonstrated significant antioxidant activity, suggesting potential applications of this compound in developing antioxidants for food, cosmetics, and pharmaceuticals (Shakir et al., 2014).

Mechanism of Action

Target of Action

The primary target of 5-Butanamido-2-hydroxybenzoic acid is the cyclooxygenase 2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body.

Mode of Action

This compound interacts with its target, COX-2, by binding to it with greater affinity . This binding inhibits the enzyme’s activity, thereby reducing the production of prostaglandins. As a result, inflammation and pain are alleviated.

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting COX-2, this compound disrupts this pathway, leading to decreased levels of prostaglandins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level of the environment can affect the compound’s stability and its interaction with COX-2 . Additionally, the presence of other compounds or medications can potentially impact the compound’s effectiveness through drug-drug interactions.

properties

IUPAC Name

5-(butanoylamino)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-10(14)12-7-4-5-9(13)8(6-7)11(15)16/h4-6,13H,2-3H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUWWPZYZLFNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640676
Record name 5-Butanamido-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93968-81-1
Record name 5-Butanamido-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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